molecular formula C9H15BrO2 B14156877 4-Methylcyclohexyl bromoacetate CAS No. 28384-27-2

4-Methylcyclohexyl bromoacetate

Cat. No.: B14156877
CAS No.: 28384-27-2
M. Wt: 235.12 g/mol
InChI Key: DMUQRRGWKWYGMP-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl bromoacetate (CAS 28384-27-2) is a brominated ester derivative with the molecular formula C₉H₁₅BrO₂ and a molecular weight of 259.12 g/mol . Structurally, it consists of a 4-methylcyclohexanol moiety esterified with bromoacetic acid. This compound is part of a broader class of cyclohexanol esters, which are often utilized in organic synthesis, polymer chemistry, and as intermediates in pharmaceuticals or agrochemicals.

Its inclusion in the National Service Center (NSC) database (NSC 406069) suggests it has been explored in research contexts, though explicit applications remain unspecified .

Properties

CAS No.

28384-27-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-bromoacetate

InChI

InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3

InChI Key

DMUQRRGWKWYGMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CBr

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis

The most direct route involves the esterification of 4-methylcyclohexanol with bromoacetyl bromide. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Pyridine or triethylamine is added to scavenge hydrogen bromide (HBr) generated during the reaction.

Procedure :

  • Reagents :
    • 4-Methylcyclohexanol (1 equiv)
    • Bromoacetyl bromide (1.1 equiv)
    • Pyridine (1.2 equiv)
    • Anhydrous dichloromethane (solvent)
  • Conditions :

    • Temperature: 0–25°C
    • Reaction time: 12–24 hours
    • Workup: Sequential washing with 5% HCl, saturated NaHCO₃, and brine.
  • Yield : 75–85% after column chromatography.

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 4-methylcyclohexanol attacks the electrophilic carbonyl carbon of bromoacetyl bromide. Pyridine neutralizes HBr, shifting the equilibrium toward product formation.

Alternative Bromoacetylating Agents

Bromoacetic acid may replace bromoacetyl bromide in the presence of coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates esterification under mild conditions.

Procedure :

  • Reagents :
    • 4-Methylcyclohexanol (1 equiv)
    • Bromoacetic acid (1.2 equiv)
    • DCC (1.5 equiv)
    • 4-Dimethylaminopyridine (DMAP, catalytic)
  • Conditions :

    • Temperature: 0°C → room temperature
    • Solvent: Dichloromethane or THF
    • Reaction time: 6–12 hours
  • Yield : 70–78% after recrystallization.

Bromination of 4-Methylcyclohexyl Acetate

Phosphorus Tribromide (PBr₃) Method

Bromination of pre-formed 4-methylcyclohexyl acetate offers a two-step approach. This method is advantageous when bromoacetyl reagents are unavailable.

Procedure :

  • Synthesis of 4-Methylcyclohexyl Acetate :
    • 4-Methylcyclohexanol is acetylated with acetic anhydride in pyridine.
  • Bromination :

    • Reagents :
      • 4-Methylcyclohexyl acetate (1 equiv)
      • PBr₃ (1.2 equiv)
      • Methyl tert-butyl ether (MTBE, solvent)
    • Conditions :
      • Temperature: 0°C → reflux (40°C)
      • Reaction time: 8–16 hours
    • Workup : Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄.
  • Yield : 80–86% after distillation.

Red Phosphorus and Sulfuric Acid

A cost-effective bromination employs red phosphorus and sulfuric acid to generate HBr in situ. This method is scalable but requires careful temperature control.

Procedure :

  • Reagents :
    • 4-Methylcyclohexyl acetate (1 equiv)
    • Red phosphorus (0.2 equiv)
    • Sulfuric acid (1.5 equiv)
    • Bromine (1.1 equiv)
  • Conditions :

    • Temperature: 70–80°C
    • Reaction time: 3–6 hours
    • Solvent: Toluene (azeotropic removal of H₂O).
  • Yield : 72–78% after filtration and distillation.

Industrial-Scale Synthesis

Continuous-Flow Reactors

Industrial production prioritizes efficiency and safety. Continuous-flow reactors enable precise control of exothermic reactions and reduce byproduct formation.

Procedure :

  • Reagents :
    • 4-Methylcyclohexanol (neat)
    • Bromoacetyl bromide (neat)
    • Triethylamine (catalytic)
  • Conditions :

    • Reactor type: Microstructured tubular reactor
    • Residence time: 5–10 minutes
    • Temperature: 25–30°C
    • Pressure: 2–3 bar
  • Yield : 90–95% with >99% purity.

Azeotropic Distillation

Large-scale esterification often incorporates azeotropic distillation to remove water, enhancing reaction efficiency.

Procedure :

  • Reagents :
    • 4-Methylcyclohexanol (1 equiv)
    • Bromoacetic acid (1.1 equiv)
    • Sulfuric acid (catalytic)
    • Toluene (azeotroping agent)
  • Conditions :

    • Temperature: 110–120°C
    • Reaction time: 4–6 hours
    • Distillation: Remove H₂O via Dean-Stark trap.
  • Yield : 85–88% after neutralization and distillation.

Comparative Analysis of Methods

Method Reagents Temperature Yield Advantages Limitations
Esterification (Bromoacetyl bromide) Bromoacetyl bromide, Pyridine 0–25°C 75–85% High purity, short reaction time Costly reagents, HBr generation
Bromination (PBr₃) PBr₃, MTBE 0–40°C 80–86% Avoids HBr, scalable Requires pre-formed acetate
Red P/H₂SO₄ Red P, H₂SO₄, Bromine 70–80°C 72–78% Cost-effective, industrial-friendly Toxic byproducts, temperature-sensitive
Continuous-Flow Neat reagents, Triethylamine 25–30°C 90–95% High efficiency, minimal waste High initial equipment cost

Challenges and Optimization Strategies

Byproduct Mitigation

  • HBr Scavenging : Use excess pyridine or NaOH scrubbers to neutralize HBr.
  • Purity Control : Recrystallization from hexane/ethyl acetate (3:1) removes residual bromoacetic acid.

Solvent Selection

  • Polar Aprotic Solvents : THF and dichloromethane enhance reaction rates but require anhydrous conditions.
  • Green Alternatives : Cyclopentyl methyl ether (CPME) offers safer handling with comparable yields.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

    Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.

    Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.

Scientific Research Applications

4-Methylcyclohexyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
4-Methylcyclohexyl bromoacetate 28384-27-2 C₉H₁₅BrO₂ 259.12 Bromoacetate ester, cyclohexanol
4-Methylcyclohexyl butyrate 16491-37-5 C₁₁H₂₀O₂ 184.27 Butyrate ester, cyclohexanol
Isopulegyl acetate 57576-09-7 C₁₂H₂₀O₂ 196.29 Acetate ester, cyclic terpene
Ethyl bromoacetate 105-36-2 C₄H₇BrO₂ 167.00 Bromoacetate ester, ethyl alcohol

Key Observations :

  • Reactivity: The bromine atom in 4-methylcyclohexyl bromoacetate distinguishes it from non-halogenated analogs (e.g., 4-methylcyclohexyl butyrate). Bromoacetates are more reactive in nucleophilic substitutions, enabling applications in alkylation or polymer cross-linking .
  • Steric Effects : The bulky 4-methylcyclohexyl group may hinder reaction kinetics compared to smaller esters like ethyl bromoacetate, which is widely used in organic synthesis due to its accessibility and lower steric hindrance .

Key Observations :

  • Data Gaps : Toxicological data for 4-methylcyclohexyl bromoacetate is sparse, unlike ethyl bromoacetate, which has established safety protocols .
  • Handling : All brominated compounds require stringent precautions (e.g., gloves, ventilation), but the cyclohexyl derivatives may pose additional challenges due to their volatility or persistence .

Research and Application Contexts

  • Ethyl Bromoacetate : Extensively used as a reagent in the synthesis of pharmaceuticals, dyes, and fragrances. Its smaller size facilitates efficient reactions in catalytic systems .
  • 4-Methylcyclohexyl Derivatives : These compounds are less studied but may serve as intermediates in specialty polymers or controlled-release formulations due to their hydrophobic cyclohexyl groups .
  • Brominated Aromatics : Compounds like 4-(bromomethyl)benzaldehyde are employed in cross-coupling reactions (e.g., Suzuki-Miyaura), highlighting the versatility of bromine in synthetic chemistry .

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